

Application Notes and Protocols for C-C Bond Formation with Indazoles

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Compound of Interest

Compound Name: *1H-Indazole-5-boronic acid*

Cat. No.: B1318709

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Introduction

Indazoles are a class of bicyclic heteroaromatic compounds that are considered bioisosteres of indoles and are prevalent in a wide range of biologically active compounds.^{[1][2]} The functionalization of the indazole scaffold, particularly through the formation of carbon-carbon (C-C) bonds, is of significant interest in medicinal chemistry and drug development for creating novel therapeutic agents, including kinase inhibitors.^{[3][4]} Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, along with direct C-H activation/arylation, provide a powerful and versatile toolkit for the synthesis of diverse indazole derivatives.^{[5][6]} These methods enable the construction of C-C bonds under relatively mild conditions with good functional group tolerance.^{[7][8]} This document provides detailed application notes and experimental protocols for these key transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between halo-indazoles (or indazole triflates) and various organoboron reagents.^{[5][8]} This reaction is valued for its mild conditions, tolerance of a broad range of functional groups, and the commercial availability of a wide variety of boronic acids and their derivatives.^{[3][9]}

Data Presentation: Suzuki-Miyaura Coupling of Halo-Indazoles

The following table summarizes various reaction conditions for the Suzuki-Miyaura coupling of bromo- and iodo-indazole derivatives.

Indazole Substrate	Boronate Ester	Catalyst (mol %)	Ligand (mol %)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Ref.
N-(6-bromo-1H-indazo-1-yl)acetamide	(4-methoxyphenyl)boronic acid	Pd(PPh ₃) ₄	-	K ₂ CO ₃	1,4-dioxane/water	80-100	N/A	High	[5]
5-bromo-1-ethyl-1H-indazole	N-Boc-2-pyrrole boronic acid	Pd(dpfpf)Cl ₂	-	K ₂ CO ₃	DME	80	2	High	[10]
3-chloroindazol-3-ene	5-indole boronic acid	Pd ₂ (db ₂ a) ₃ (2)	SPhos (3)	K ₃ PO ₄	dioxane/water	100	15	85	[2]
3-iodo-1H-indazole	Phenyl boronic acid	Pd(OAc) ₂ (2)	PPPh ₃ (4)	K ₂ CO ₃	DMF	100	12	95	[4]
1-Boc-3-iodo-1H-indazole	4-(methoxycarbonyl)phenylboronic acid	Ferrocene-based Pd complex	-	K ₂ CO ₃	[bmim] [BF ₄] ⁻	100	0.5	93	[9]

5-bromo- indazo le-3-carboxyate	2-pyrrole boronic acid	Pd(dp pf)Cl ₂ (N/A)	-	K ₂ CO ₃	DME	80	2	70	[10]
Bromo- indazo le carbox amide	Various arylboronic acids	PdCl ₂ (dppf)·(DCM) (5)	-	K ₂ CO ₃	1,4-dioxane/water	100	12	Good	[11]

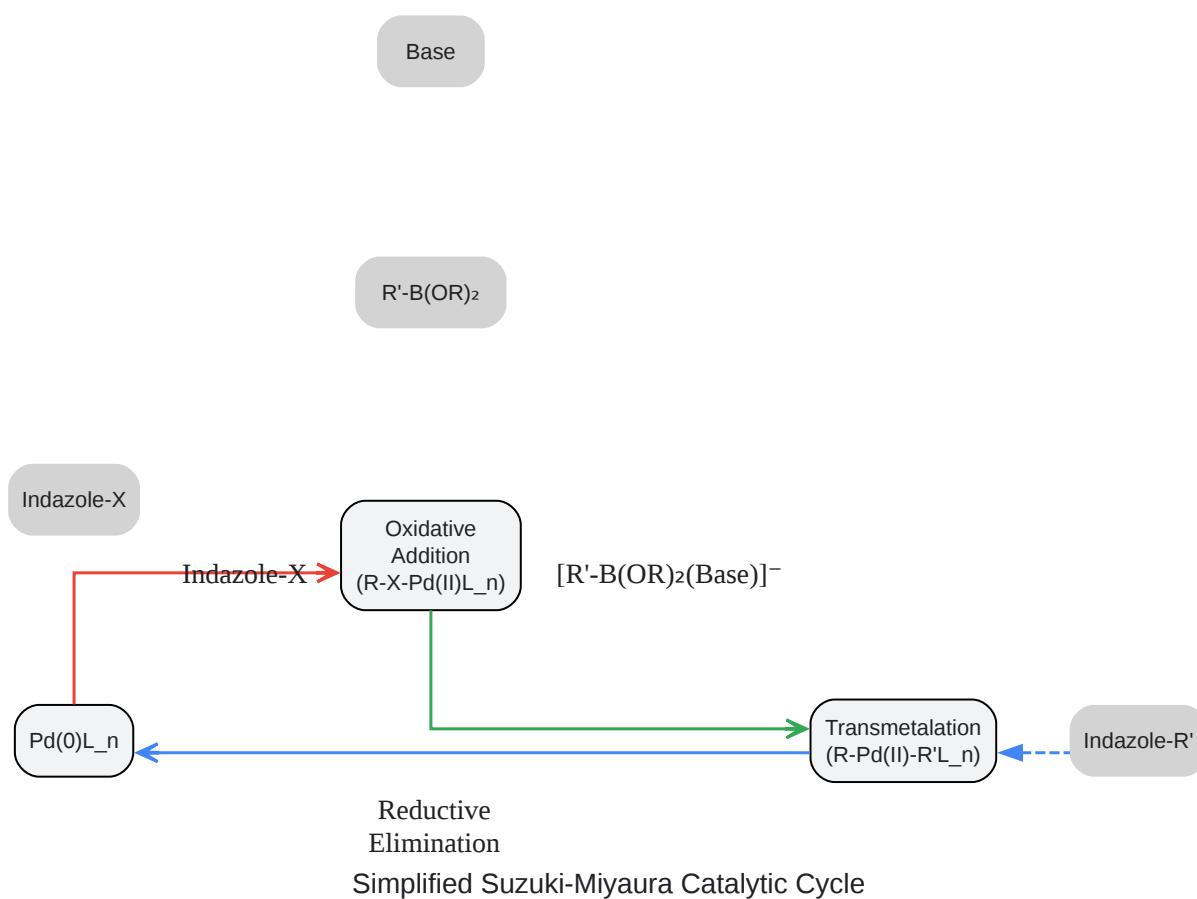
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

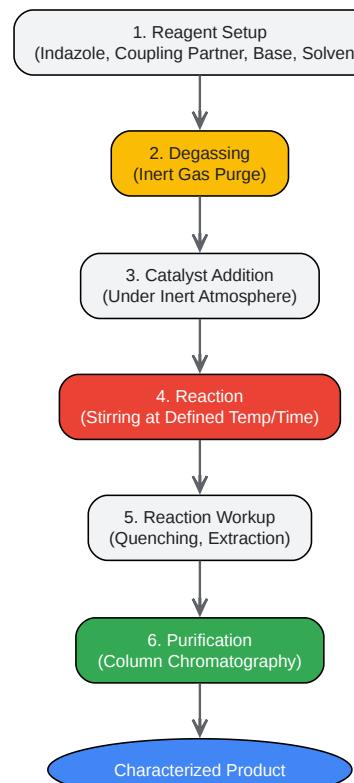
This protocol is a general guideline and may require optimization for specific substrates.[3]

- Reagent Setup: In a round-bottom flask or reaction vial, combine the halo-indazole derivative (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv.).[3][11]
- Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[3]
- Degassing: Degas the mixture by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-30 minutes to remove dissolved oxygen.[3]
- Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%).[3][5]
- Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

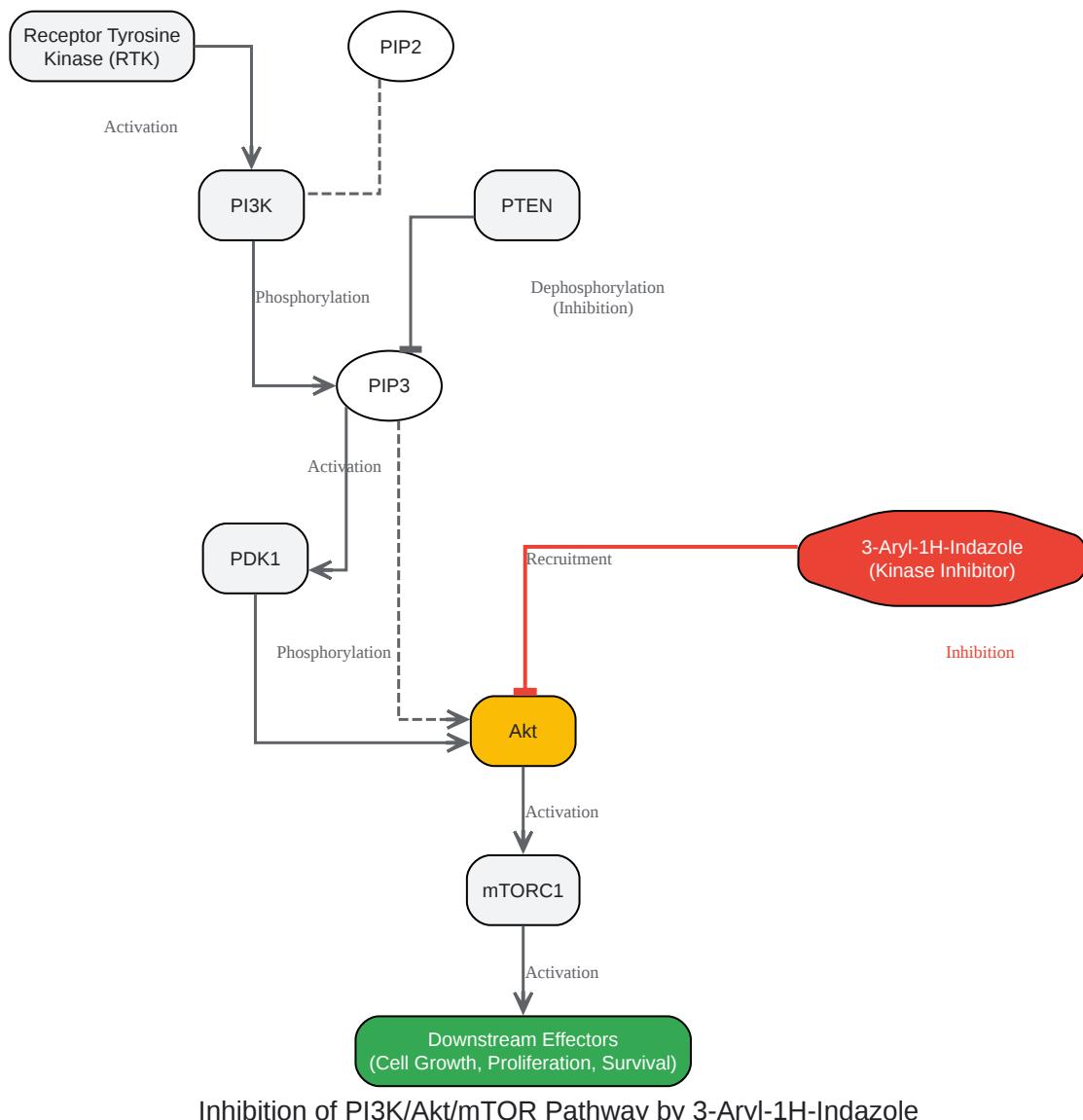
- **Workup:** Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[3][5]
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[5] Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[5]

Visualization: Suzuki-Miyaura Catalytic Cycle





General Cross-Coupling Experimental Workflow



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- To cite this document: BenchChem. [Application Notes and Protocols for C-C Bond Formation with Indazoles]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1318709#standard-reaction-conditions-for-c-c-bond-formation-with-indazoles]

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